molecular formula C15H14ClNO3 B2426053 [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone CAS No. 424798-17-4

[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone

Cat. No.: B2426053
CAS No.: 424798-17-4
M. Wt: 291.73
InChI Key: HNHRDYWSUVNYTP-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone is a chemical compound of significant interest in medicinal chemistry and anticancer research. It is characterized by a 5-(4-chlorophenyl)furan moiety linked to a morpholine ring via a methanone group. This structure is recognized as a valuable scaffold in the design and synthesis of novel tubulin polymerization inhibitors . Compounds based on the 5-(4-chlorophenyl)furan core have been investigated as potent colchicine binding site inhibitors (CBSIs), which disrupt microtubule formation and demonstrate promising antitumor activity . Research indicates that such compounds can inhibit tubulin polymerization, leading to cell-cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells . Therefore, this product serves as a critical building block for researchers developing new therapeutic agents targeting tubulin. It is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHRDYWSUVNYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the 4-chlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where a chlorobenzene derivative is introduced to the furan ring.

    Attachment of the morpholin-4-ylmethanone moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is attached to the furan ring via a methanone linker.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the morpholin-4-ylmethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound features a furan ring, a chlorophenyl group, and a morpholine moiety. These components contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitory activity against AChE and urease
AnticancerCytotoxic effects on various cancer cell lines

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function. For example, its interaction with AChE suggests potential applications in treating neurodegenerative diseases.
  • Cellular Pathways Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antibacterial Screening : A study evaluated several derivatives of chlorophenyl-containing compounds, revealing that some exhibited significant antibacterial activity against multiple strains, including Salmonella and Bacillus species. The mechanism was linked to enzyme inhibition and membrane disruption .
  • Cytotoxicity Assays : Research conducted on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with various target proteins, supporting its role as an effective inhibitor in enzyme-mediated pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via a multi-step protocol involving:

  • Step 1 : Formation of the furan-2-carbaldehyde intermediate (e.g., 5-(4-chlorophenyl)furan-2-carbaldehyde) via Claisen-Schmidt condensation using 4-chlorobenzaldehyde and 2-furaldehyde in water or DMSO .
  • Step 2 : Coupling with morpholine via nucleophilic substitution or ketone formation using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine) .
  • Optimization : Yields (e.g., 45–80%) depend on solvent choice, reaction time (1.5–93 hours), and purification methods (e.g., recrystallization). Microwave-assisted synthesis reduces reaction time by ~90% compared to classical heating .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • 1H NMR Analysis : Key signals include:

  • δ 3.53 ppm (dd, J = 9.6, 16.5 Hz) for the morpholine CH₂ group.
  • δ 7.2–7.8 ppm (aromatic protons from 4-chlorophenyl and furan rings) .
    • IR Spectroscopy : A carbonyl stretch at ~1680 cm⁻¹ confirms the methanone linkage .
    • Validation : Compare experimental data with literature values (e.g., m.p. 126–128°C for intermediates) .

Q. What are the common crystallization challenges, and how can X-ray diffraction resolve them?

  • Challenges : Polymorphism, solvent inclusion, or twinning due to planar aromatic systems.
  • Solution : Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disordered morpholine moieties. High-resolution data (≤1.0 Å) improves accuracy .

Advanced Research Questions

Q. How do substituents on the furan ring (e.g., 4-chlorophenyl vs. 4-nitrophenyl) affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance stability and receptor binding via hydrophobic interactions.
  • Morpholine moiety improves solubility and pharmacokinetics.
  • Data : Derivatives with 4-chlorophenyl show higher anti-inflammatory activity (IC₅₀ ~10 µM) compared to nitro-substituted analogs (IC₅₀ ~25 µM) .

Q. What computational methods predict noncovalent interactions (e.g., hydrogen bonds, π-π stacking) in this compound?

  • Approach :

  • Wavefunction analysis (Multiwfn) maps electrostatic potential surfaces to identify H-bond donors/acceptors .
  • Density Functional Theory (DFT) calculates interaction energies (e.g., morpholine O···H-C interactions: ~2.5 kcal/mol) .
    • Application : Guides co-crystal design for enhanced bioavailability.

Q. How can contradictory biological data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from:

  • Assay conditions (e.g., serum concentration, pH).
  • Cellular uptake differences (e.g., logP = 2.8 for this compound limits membrane permeability) .
    • Resolution : Use orthogonal assays (e.g., SPR, microscale thermophoresis) to validate target engagement .

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